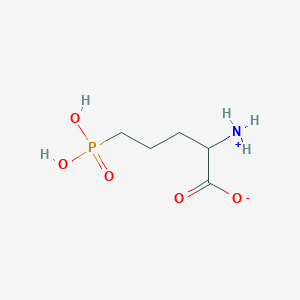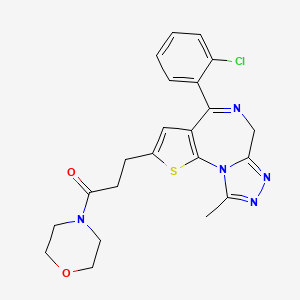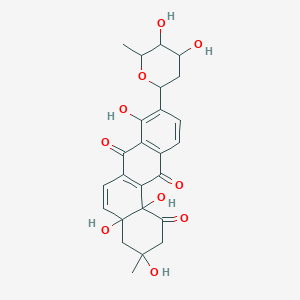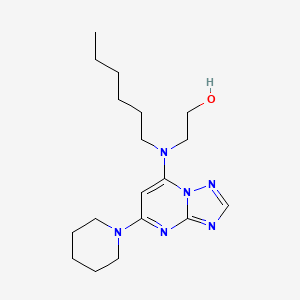
Lateropyrone
Overview
Description
Lateropyrone is an unusual heterocyclic metabolite isolated from Fusarium avenaceum with antibacterial and antifungal activity . It is a tan solid and has a molecular formula of C15H10O8 .
Molecular Structure Analysis
Lateropyrone has a molecular weight of 318.2 . Its molecular structure is characterized by the presence of heterocyclic rings .Physical And Chemical Properties Analysis
Lateropyrone is a tan solid . It has a molecular weight of 318.2 and a molecular formula of C15H10O8 . It is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .Scientific Research Applications
Chemical Structure and Properties
Lateropyrone, also known as Avenacein Y, is a chromene . Its IUPAC name is methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate . It has a molecular formula of C15H10O8 and an average mass of 318.237 .
Production by Fusarium Species
Lateropyrone is a common metabolite produced by Fusarium species . These species affect cereal grain production worldwide . In particular, Fusarium avenaceum Fries Sacc. isolates from cereals, potato, and carrot have been found to synthesize Avenacein Y in amounts ranging from 0.01 to 2.0 g/kg of wheat grain .
Antibiotic Activity
Lateropyrone has been identified as having antibiotic activity. It has been used to test for antibiotic activity against plant pathogenic fungi of 11 genera . Application of Avenacein Y caused a slight decrease in mycelium growth in four species .
Pathogenicity to Cereal Seedlings
Fusarium avenaceum Fries Sacc. isolates that produce Avenacein Y have been found to be pathogenic to cereal seedlings . They are most pathogenic to triticale seedlings, less pathogenic to rye seedlings, and least to wheat .
Role in Metabolomic Analysis
Lateropyrone has been used in metabolomic analysis . Its presence or absence, as well as its quantity, can provide valuable information about the metabolic state of the organism producing it .
Safety and Hazards
Mechanism of Action
Target of Action
Lateropyrone, also known as Avenacein Y, is a fungal metabolite produced by Fusarium species . The primary targets of Lateropyrone are plant pathogenic fungi . It has been used to test for antibiotic activity against these fungi .
Mode of Action
It has been observed that the application of avenacein y causes a slight decrease in mycelium growth in certain species of fungi . This suggests that Lateropyrone may interfere with the growth and development of these fungi, thereby exhibiting its antibiotic activity.
Biochemical Pathways
It is known that lateropyrone is a product of the metabolic processes of fusarium species
Pharmacokinetics
It is known that lateropyrone is a solid compound with poor water solubility . This could potentially affect its bioavailability and distribution within an organism.
Result of Action
The primary result of Lateropyrone’s action is the inhibition of growth in certain species of plant pathogenic fungi . This suggests that Lateropyrone could potentially be used as a natural fungicide.
Action Environment
The production of Lateropyrone by Fusarium species can be influenced by environmental factors. For instance, Fusarium species have been found to produce varying amounts of Avenacein Y when originating from different plants such as cereals, potato, and carrot . This suggests that the environment in which the Fusarium species grow can influence the production and action of Lateropyrone.
properties
IUPAC Name |
methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAILNRMPHAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239563 | |
| Record name | Avenacein Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lateropyrone | |
CAS RN |
93752-78-4 | |
| Record name | Avenacein Y | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenacein Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)






![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)


